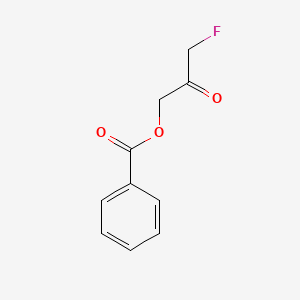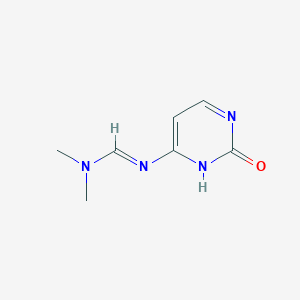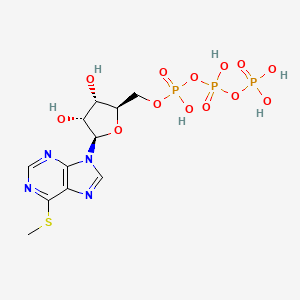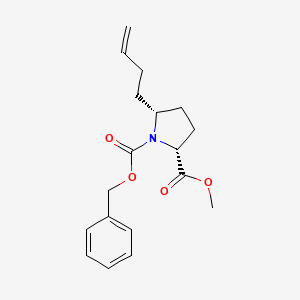
trans-Zeatin-D5 O-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Zeatin-D5 O-glucoside: is a deuterated form of trans-zeatin O-glucoside, a type of cytokinin. Cytokinins are a class of plant hormones that play a crucial role in promoting cell division, growth, and various developmental processes in plants. The deuterated form, this compound, is often used in scientific research to study the metabolism and function of cytokinins due to its stability and traceability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Zeatin-D5 O-glucoside typically involves the incorporation of deuterium atoms into the trans-zeatin molecule. This can be achieved through various chemical reactions, including hydrogen-deuterium exchange reactions. The process generally involves the following steps:
Synthesis of trans-Zeatin: The initial step involves the synthesis of trans-zeatin, which can be achieved through the hydroxylation of N6-(2-isopentenyl)adenine.
Deuteration: The trans-zeatin is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This can be done using deuterated reagents under specific reaction conditions.
Glucosylation: The final step involves the glucosylation of the deuterated trans-zeatin to form this compound. This is typically done using glucosyltransferase enzymes or chemical glucosylation methods.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yield and purity, often involving advanced techniques such as chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Zeatin-D5 O-glucoside can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to its base form.
Substitution: Various substitution reactions can modify its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are often used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may revert it to trans-zeatin.
Applications De Recherche Scientifique
trans-Zeatin-D5 O-glucoside is widely used in scientific research due to its stability and traceability. Some of its applications include:
Plant Biology: Studying the role of cytokinins in plant growth and development.
Metabolic Studies: Investigating the metabolism and degradation pathways of cytokinins.
Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion of cytokinins in plants.
Biotechnology: Developing genetically modified plants with enhanced growth and yield.
Mécanisme D'action
The mechanism of action of trans-Zeatin-D5 O-glucoside involves its interaction with cytokinin receptors in plant cells. Upon binding to these receptors, it activates a signaling cascade that promotes cell division and growth. The molecular targets include various proteins and enzymes involved in the cytokinin signaling pathway, such as histidine kinases and response regulators.
Comparaison Avec Des Composés Similaires
cis-Zeatin: Another isomer of zeatin with a different spatial arrangement of atoms.
trans-Zeatin: The non-deuterated form of trans-Zeatin-D5 O-glucoside.
Dihydrozeatin: A hydrogenated form of zeatin with different biological activity.
Uniqueness: this compound is unique due to its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. Its stability and traceability make it a valuable tool in scientific research, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C16H23N5O6 |
|---|---|
Poids moléculaire |
386.41 g/mol |
Nom IUPAC |
(3R,4R,5R,6S)-2-[(E)-1,1-dideuterio-4-(7H-purin-6-ylamino)-2-(trideuteriomethyl)but-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C16H23N5O6/c1-8(2-3-17-14-10-15(19-6-18-10)21-7-20-14)5-26-16-13(25)12(24)11(23)9(4-22)27-16/h2,6-7,9,11-13,16,22-25H,3-5H2,1H3,(H2,17,18,19,20,21)/b8-2+/t9-,11-,12+,13+,16?/m0/s1/i1D3,5D2 |
Clé InChI |
UUPDCCPAOMDMPT-YKLUGGIBSA-N |
SMILES isomérique |
[2H]C([2H])([2H])/C(=C\CNC1=NC=NC2=C1NC=N2)/C([2H])([2H])OC3[C@@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O |
SMILES canonique |
CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,10R,11R,14S,16R)-2,7,7,10-tetramethyl-6,8-dioxapentacyclo[14.3.1.01,14.02,11.05,10]icosan-17-one](/img/structure/B13415731.png)
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)




![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)



![Ethyl 5,6-Dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic Acid Ester](/img/structure/B13415804.png)

![N-[3-(Trifluoroacetyl)phenyl]formamide](/img/structure/B13415816.png)

